molecular formula C11H9N5 B13702218 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine

5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine

Cat. No.: B13702218
M. Wt: 211.22 g/mol
InChI Key: XHLNJHVHEHSVGH-UHFFFAOYSA-N
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Description

5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoxaline and pyrazole moieties Quinoxaline is a fused bicyclic system consisting of a benzene ring fused to a pyrazine ring, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine typically involves the condensation of quinoxaline derivatives with appropriate pyrazole precursors. One common method includes the reaction of 6-chloroquinoxaline with hydrazine hydrate to form 6-hydrazinoquinoxaline, which is then cyclized with ethyl acetoacetate to yield the desired product . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, can enhance yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog that lacks the pyrazole moiety.

    Pyrazole: A five-membered ring containing two nitrogen atoms, without the quinoxaline ring.

    Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement.

Uniqueness

5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is unique due to its combined quinoxaline and pyrazole structures, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and materials science applications .

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-quinoxalin-6-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H9N5/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,(H3,12,15,16)

InChI Key

XHLNJHVHEHSVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N

Origin of Product

United States

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